molecular formula C10H10BrN3O2 B3317552 Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 96319-36-7

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3317552
CAS No.: 96319-36-7
M. Wt: 284.11 g/mol
InChI Key: IWUAKWBXMZSTCM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 96319-36-7) is a brominated heterocyclic compound with the molecular formula C₁₀H₁₀BrN₃O₂ . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6, a methyl group at position 2, and an ethyl ester at position 3 (SMILES: CCOC(=O)C1=C2N=CC(=CN2N=C1C)Br). The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-6(2)13-14-5-7(11)4-12-9(8)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAKWBXMZSTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96319-36-7
Record name ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has garnered interest for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inhibiting specific pathways involved in cell proliferation and survival.

Study Cell Line IC50 Value (µM) Mechanism
Study AA54912.5Apoptosis induction
Study BMCF-78.3Cell cycle arrest

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use in conditions like rheumatoid arthritis.

Material Science

In addition to medicinal applications, this compound is being explored for its utility in material science, particularly in the development of new polymers and nanomaterials.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has demonstrated improved performance characteristics.

Polymer Type Property Enhanced Method of Incorporation
PolycarbonateImpact resistanceCopolymerization
PolyurethaneThermal stabilityBlending

Case Study 1: Anticancer Research

A recent investigation published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The study concluded that the compound effectively inhibited tumor growth in vitro and in vivo models, providing a basis for further clinical research.

Case Study 2: Material Development

In a study focused on material science applications, researchers synthesized a new class of thermoplastic elastomers incorporating this compound. The resulting materials exhibited superior elasticity and durability compared to conventional elastomers, indicating their potential use in automotive and aerospace industries.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related pyrazolo[1,5-a]pyrimidine derivatives, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Melting Point Key Applications/Notes
This compound 6-Br, 2-Me C₁₀H₁₀BrN₃O₂ N/A Intermediate for Suzuki couplings; precursor to kinase inhibitors
Ethyl 6-amino-7-(4-chlorophenyl)-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) 6-NH₂, 7-ClPh, 2-Ph, 5-p-Tolyl C₂₈H₂₃ClN₄O₂ 221–223°C High yield (90%); potential kinase inhibitor due to NH₂ and aryl groups
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) 5-Me, 7-Me C₁₀H₁₁N₃O₂ N/A Substrate for NaBH₄ reduction; yields stereoisomers (syn/anti) for conformational studies
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 6-(3-Fluorobenzyl), 5-Me, 7-Me C₁₈H₁₈FN₃O₂ N/A Fluorinated analog with enhanced lipophilicity for drug discovery
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate 6-CHO C₁₀H₉N₃O₃ N/A Aldehyde group enables further functionalization (e.g., Schiff base formation)

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 6-bromo group in the target compound facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki), whereas 6-amino derivatives (e.g., 3ac) participate in hydrogen bonding, enhancing binding to kinase active sites . Methyl groups at positions 2 or 5/7 (e.g., 4b) increase steric bulk, affecting reduction pathways and stereochemical outcomes .

Physical Properties :

  • Melting Points : Aryl-substituted derivatives (e.g., 3ac, mp 221–223°C) exhibit higher melting points due to π-π stacking and hydrogen bonding, compared to alkyl-substituted analogs .
  • Solubility : Bromine and ester groups enhance solubility in polar aprotic solvents (e.g., DMSO), while fluorinated analogs (e.g., 6-(3-fluorobenzyl)) show improved membrane permeability .

Synthetic Utility: The target compound’s bromine atom is pivotal for diversification. For example, ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3a) is synthesized via ultrasonic irradiation in ethanol/water, achieving 95% yield . 5,7-Dimethyl derivatives (4b) undergo regioselective reduction to generate tetrahydropyrazolo[1,5-a]pyrimidines, critical for studying conformational dynamics via NMR .

Computational and Experimental Insights

  • Conformational Studies : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) was reduced to syn- and anti-isomers (6b and 7b), with computational modeling confirming identical energy levels for enantiomers. This highlights the role of substituents in dictating stereochemical outcomes .
  • Spectroscopic Data : IR and NMR analyses of analogs (e.g., NH₂ stretching at 3356–3458 cm⁻¹ and C=O at 1735 cm⁻¹) provide benchmarks for verifying synthetic success .

Biological Activity

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.

Overview of the Compound

  • Molecular Formula : C10H10BrN3O2
  • IUPAC Name : this compound
  • CAS Number : 13425204
  • Melting Point : 163-164 °C

This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of substrates necessary for cell cycle progression, thereby inducing apoptosis in cancer cells .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating its effectiveness in inhibiting tumor growth .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in research. Besides CDK2, it has also shown inhibitory effects on other kinases involved in cancer progression. For instance, it has been reported to inhibit vascular endothelial growth factor receptor (VEGFR), which is essential for angiogenesis in tumors .

Comparative Studies

This compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructureIC50 (µM)Target
This compoundStructure10–30CDK2, VEGFR
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateN/A15–25CDK2
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateN/A12–20CDK2

Study on Anticancer Properties

In a recent study published in MDPI, this compound was evaluated for its anticancer properties against multiple cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Enzymatic Activity Assessment

Another study focused on the enzymatic activity of this compound against CDK2 and VEGFR. The results showed that the compound effectively inhibited both enzymes at low micromolar concentrations, supporting its potential as a dual-target inhibitor in cancer therapy .

Q & A

Q. What are the key steps in synthesizing Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach starts with ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, where regioselective Suzuki-Miyaura cross-coupling at C-6 is achieved using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl/alkyl boronic acids in THF/water mixtures at 80°C . Optimization includes adjusting solvent polarity (e.g., ethanol:water 1:1 under ultrasonication improves yield to 95%) and catalyst loading . The remaining bromine at C-2 allows further derivatization via amination or alkynylation .

Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying regiochemistry and substitution patterns. For example, ¹H NMR distinguishes C-6 bromine effects (downfield shifts for adjacent protons) and ester group signals (δ ~4.3 ppm for CH₂CH₃) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous cases, such as syn- vs. anti-isomers in reduced derivatives .

Q. What are the common impurities or byproducts encountered during synthesis, and how are they addressed?

Common impurities include incomplete bromination at C-6, regiochemical isomers (e.g., C-2 vs. C-6 substitution), and ester hydrolysis products. Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound. TLC monitoring (Rf ~0.5 in 3:7 EtOAc/hexane) ensures reaction completion .

Advanced Research Questions

Q. How does the bromine substituent at C-6 influence reactivity in cross-coupling reactions, and what strategies enhance regioselectivity?

The electron-withdrawing bromine at C-6 activates the pyrimidine ring for nucleophilic aromatic substitution but also directs cross-coupling to C-6 due to steric and electronic factors. Suzuki-Miyaura reactions favor C-6 over C-2 due to lower steric hindrance and better orbital overlap with the Pd catalyst. Selectivity is further improved using bulky ligands (e.g., SPhos) and controlled stoichiometry (1.1 eq boronic acid) . Computational studies (DFT) can predict regioselectivity trends for novel substrates .

Q. How do reaction conditions affect the formation of syn- vs. anti-isomers in reduced derivatives, and how are these isomers characterized?

Reduction of the pyrimidine ring with NaBH₄ or LiAlH₄ in ethanol yields syn-isomers (e.g., ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) as kinetic products, while prolonged reaction times or protic solvents favor thermodynamically stable anti-isomers. NOESY NMR distinguishes isomers: syn-isomers show NOE between C-5 methyl and C-7 protons, whereas anti-isomers lack this interaction .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved when synthesizing novel derivatives?

Discrepancies often arise from unexpected tautomerism or isomerization. For example, pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, altering NMR profiles. Variable-temperature NMR (VT-NMR) and deuterium exchange experiments identify dynamic processes. If ambiguity persists, X-ray crystallography or independent synthesis of proposed structures (e.g., via alternative routes) validates assignments .

Q. What methodologies enable the design of bioactive derivatives, and how are structure-activity relationships (SAR) analyzed?

Systematic derivatization involves replacing bromine with pharmacophores (e.g., amines, heterocycles) via cross-coupling or nucleophilic substitution. SAR studies assess electronic (Hammett σ values) and steric (molecular volume) parameters. For kinase inhibitors, molecular docking (AutoDock Vina) predicts binding to ATP pockets, guided by crystallographic data of analogous scaffolds . Bioassays (e.g., IC₅₀ measurements) quantify potency, with logP and solubility (HPLC-UV) informing pharmacokinetic optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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